molecular formula C8H9ClF3N3O2 B2550870 4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride CAS No. 2378503-15-0

4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No. B2550870
CAS RN: 2378503-15-0
M. Wt: 271.62
InChI Key: LMXZGOCUYPRDTJ-UHFFFAOYSA-N
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Description

The compound 4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole carboxylic acid derivatives and their chemical properties and reactions, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, instead of yielding the expected dihydropyrazolo[4,3-c]pyridin-4-one, resulted in an alternative cyclic imide product. This outcome highlights the sensitivity of cyclisation reactions to both the reagents used and the acidity of the reaction medium, which can lead to a variety of bicyclic heterocycles from a single starting material .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using NMR and X-ray crystallography. These techniques provide detailed information about the tautomeric forms of the compounds in solution, which can vary according to their substitution patterns. The structure of the compound would likely exhibit similar complexity and could be analyzed using these methods to determine its precise configuration and tautomeric states .

Chemical Reactions Analysis

The reactivity of aminoazole-4-carboxylic acids towards electrophiles has been studied, revealing that acylation reactions can lead to different outcomes depending on the structure of the aminoazole. For example, aminoisoxazole-4-carboxylate was diacylated to form (diacylamino)isoxazole-4-carboxylate, while the analogous aminopyrazole underwent cyclization to produce pyrazolooxazinone. These findings suggest that the compound may also exhibit diverse reactivity patterns when subjected to various electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acid derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a trifluoromethyl group, for example, can significantly affect the compound's acidity, reactivity, and overall stability. The specific properties of 4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride would need to be empirically determined, but insights can be drawn from related compounds discussed in the literature .

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound of interest, they do provide valuable information on the synthesis and reactivity of related pyrazole carboxylic acid derivatives. These studies can serve as a foundation for understanding how the compound might behave in various chemical contexts and could guide future research into its potential applications .

Scientific Research Applications

Synthesis and Reactivity

  • 5-Amino-3-trifluoromethylisoxazole and pyrazole-4-carboxylic acids, closely related to the compound , have been synthesized for the study of their behavior toward electrophiles. These compounds have shown unique reactions in acylation and carbamoylation processes, indicating potential for further chemical exploration (Tanaka et al., 1986).

Chemical Synthesis Techniques

  • Research into the synthesis of 4-cyano- and 5-aminopyrazoles has provided insight into chemoselective methods that might be applicable to related compounds. These methods offer efficient ways to synthesize pyrazoles with significant biological activity (Toche et al., 2008).

Catalysis and Molecular Transformations

  • Pyrazole derivatives bearing a cyclopropyl group, similar to the compound , have been used successfully in palladium-catalyzed direct arylations. This showcases their potential in forming complex molecular structures through regioselective catalytic processes (Sidhom et al., 2018).

Antibacterial Applications

  • Derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antibacterial activities against various bacteria. This research suggests potential applications of similar compounds in medicinal chemistry (Bildirici et al., 2007).

Fluorescent Property Evaluation

  • The study of 1,3,5-triaryl-2-pyrazolines, related to the compound , has revealed their fluorescent properties in the blue region of the visible spectrum. This indicates a potential for the use of similar compounds in fluorescence-based applications (Hasan et al., 2011).

Novel Ligand Synthesis

  • Research into the synthesis of novel ligands based on pyrazole-carboxylic acids, which are structurally related, has explored their potential use in medicinal chemistry and metal complex catalysis. This suggests similar utility for the compound (Dalinger et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some pyrazole compounds may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The future directions in the research and development of pyrazole compounds could involve the synthesis of new derivatives with improved pharmacological activities, the development of more efficient and environmentally friendly synthesis methods, and the exploration of new applications in areas such as materials science and catalysis .

properties

IUPAC Name

4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2.ClH/c9-8(10,11)6-4(12)5(7(15)16)14(13-6)3-1-2-3;/h3H,1-2,12H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXZGOCUYPRDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride

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